2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-phenyl-1-piperazinyl)propyl)-

Dopamine D4 receptor Radioligand binding Receptor selectivity

Researchers requiring a validated D4R-selective probe without muscarinic receptor confounding face limited sourcing options. CAS 80834-65-7 delivers high D4R affinity (pKi = 8.54, Ki ≈ 2.88 nM) with D2/D4 = 380 and D3/D4 = 457 selectivity, plus demonstrated brain penetration. As the lead compound for anti-glioblastoma SAR and D4R-targeting PROTAC design, it serves as an essential reference standard. • Confirmed D4R Gi-biased partial agonism with β-arrestin2 antagonism. • Validated scaffold for next-generation GBM therapeutics with superior selectivity derivatives (D2/D4 up to 8,318). • Brain-penetrant with published in vivo CNS pharmacology data.

Molecular Formula C22H27N3O
Molecular Weight 349.5 g/mol
CAS No. 80834-65-7
Cat. No. B12750028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-phenyl-1-piperazinyl)propyl)-
CAS80834-65-7
Molecular FormulaC22H27N3O
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)CCCN3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C22H27N3O/c26-22-11-9-19-17-18(8-10-21(19)23-22)5-4-12-24-13-15-25(16-14-24)20-6-2-1-3-7-20/h1-3,6-8,10,17H,4-5,9,11-16H2,(H,23,26)
InChIKeyFJQXKTZSIVUNRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

80834-65-7: A Brain-Penetrant Dopamine D4 Receptor-Selective Quinolinone-Phenylpiperazine Lead Compound for Neuroscience and Oncology Research Procurement


2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-phenyl-1-piperazinyl)propyl)- (CAS 80834-65-7), also referred to as 1-(3-(4-phenylpiperazin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one (compound 6), is a synthetic small molecule (C22H27N3O, MW 349.47) belonging to the 3,4-dihydro-2(1H)-quinolinone class bearing an N-arylpiperazine pharmacophore . It has been characterized as a brain-penetrant, high-affinity dopamine D4 receptor (D4R) ligand that exhibits biased signaling and has been selected as a lead compound for the discovery of novel D4R-selective ligands for glioblastoma (GBM) research [1]. The compound serves as a critical pharmacological tool and a starting scaffold for structure-activity relationship (SAR) studies, PROTAC design, and CNS drug discovery programs targeting the D4 receptor subtype [2].

Why Generic Quinolinone-Phenylpiperazine Substitution Fails: Structural Determinants of D4R Affinity, Selectivity, and Functional Bias in CAS 80834-65-7 Analogs


Within the 3,4-dihydro-2(1H)-quinolinone-phenylpiperazine chemotype, small structural modifications produce order-of-magnitude changes in D4R affinity, D2/D3 subtype selectivity, and functional signaling bias. Systematic SAR studies have demonstrated that shortening the propyl linker to ethyl (compound 13) reduces D4R affinity by over 20-fold (pKi from 8.54 to 7.20) and collapses D3/D4 selectivity from 457-fold to 17-fold [1]. Conversely, replacing the 4-phenylpiperazine with a 4-butylpiperidine (77-LH-28-1) introduces potent M1 muscarinic receptor agonism that confounds D4R-specific pharmacological interpretation [1]. Even para-substitution on the terminal phenyl ring can swing D2/D4 selectivity from 380-fold (unsubstituted, compound 6) to 8,318-fold (4-chloro, compound 24) [1]. Consequently, procurement of an uncharacterized generic analog in place of CAS 80834-65-7 carries a high risk of acquiring a compound with fundamentally different target engagement, off-target liability, and functional pharmacological profile — rendering experimental results non-comparable or irreproducible.

Quantitative Differentiation Evidence for CAS 80834-65-7: Head-to-Head Binding, Functional, and Pharmacokinetic Comparisons Against Closest Analogs


D4R Binding Affinity and Selectivity: CAS 80834-65-7 vs. Parent Compound 77-LH-28-1 — Eliminating Muscarinic Off-Target Activity While Retaining High D4R Affinity

CAS 80834-65-7 (compound 6) was developed as a direct structural analog of 77-LH-28-1 (compound 5) by replacing the 4-butylpiperidine moiety with a 4-phenylpiperazine group. While 77-LH-28-1 is a potent M1 muscarinic acetylcholine receptor (mAChR) bitopic agonist with incidental D4R activity, CAS 80834-65-7 eliminates M1–M5 mAChR agonism while retaining high D4R affinity. In competitive radioligand binding assays using [³H]N-methylspiperone on membranes from HEK293T cells stably expressing human cloned D2LR, D3R, and D4.4R, CAS 80834-65-7 exhibited pKi D4R = 8.54 (Ki ≈ 2.88 nM) with selectivity ratios of D2/D4 = 380 and D3/D4 = 457, and was additionally selective over a panel of other receptors and transporters [1]. In contrast, 77-LH-28-1 (pKi D4R = 9.01; Ki ≈ 0.98 nM) retains potent M1 mAChR agonism that significantly complicates its use as a D4R-specific tool compound [1][2].

Dopamine D4 receptor Radioligand binding Receptor selectivity Muscarinic off-target

Biased Signaling at D4R: Partial Gi-Protein Agonism with β-Arrestin Antagonism Distinguishes CAS 80834-65-7 from Neutral D4R Antagonists

In bioluminescence resonance energy transfer (BRET)-based functional assays at human D4R, CAS 80834-65-7 (compound 6) exhibits a biased signaling profile: it behaves as a partial agonist for D4R-mediated Gi-/Go-protein activation while simultaneously acting as an antagonist for β-arrestin2 recruitment [1]. This biased profile contrasts with classical D4R antagonists such as L-745,870 (compound 3), which function as neutral antagonists at both signaling pathways. The biased character of CAS 80834-65-7 may enable pathway-selective modulation of D4R signaling, a property of increasing therapeutic interest given that β-arrestin-mediated signaling at D4R has been implicated in distinct downstream effects from G-protein pathways [1].

Functional selectivity Biased agonism β-arrestin Gi-protein BRET assay

Propyl Linker Is Optimal: Quantitative SAR Demonstrating That Linker Length Deviation from CAS 80834-65-7 Severely Compromises D4R Affinity and D3/D4 Selectivity

Systematic linker-length SAR performed on the lead compound established that the three-carbon propyl spacer of CAS 80834-65-7 is the optimal distance between the quinolinone nucleus and the phenylpiperazine basic function. Shortening the linker to an ethyl chain (compound 13) causes a 22-fold reduction in D4R affinity (ΔpKi = −1.34; Ki increases from ~2.88 nM to ~63.1 nM) and collapses the D3/D4 selectivity ratio from 457 to 17 [1]. Lengthening the linker to a butyl chain (compound 14) maintains comparable D4R affinity (pKi D4R = 8.37; Ki ≈ 4.27 nM) but increases D3R affinity 16-fold (pKi from 5.88 to 7.09), reducing D3/D4 selectivity from 457 to 19 [1]. Further elongation to a pentyl chain (compound 15) induces lower D4R affinity and reduces D2/D4 and D3/D4 selectivity ratios to 12 and 8, respectively [1].

Structure-activity relationship Linker optimization D4R affinity Selectivity ratio

In Vivo Brain Penetration: CAS 80834-65-7 Is Validated as a CNS-Penetrant D4R Ligand in Mice, Enabling Central Nervous System Applications

CAS 80834-65-7 (compound 6/compound 12) has been explicitly characterized as highly brain penetrant in mice following systemic administration [1][2]. Pharmacokinetic studies on compound 12 (the identical compound designated as derivative 12 in Del Bello et al. 2018) demonstrated relevant brain penetration, confirming that the compound crosses the blood-brain barrier (BBB) sufficiently to engage central D4 receptors in vivo [2]. This property was a key criterion for its selection as the lead compound for subsequent glioblastoma-focused D4R ligand optimization, given that D4R is predominantly expressed in the CNS and that anti-GBM efficacy requires BBB penetration to reach intracranial tumors [1].

Brain penetration Blood-brain barrier CNS pharmacokinetics In vivo pharmacology

PROTAC Design Applications: CAS 80834-65-7 as a Validated Protein-of-Interest Ligand for DRD4-Targeted Proteolysis-Targeting Chimeras

CAS 80834-65-7 has been explicitly selected as the protein-of-interest (POI) ligand for the design of novel small-molecule proteolysis-targeting chimeras (PROTACs) targeting the dopamine D4 receptor (DRD4) [1]. These DRD4-directed PROTACs are under development as potential anticancer agents for glioblastoma treatment. The selection of CAS 80834-65-7 as the POI-recruiting moiety is based on its combination of high D4R affinity, established selectivity profile, brain penetration, and well-characterized SAR — properties that make it an ideal warhead for heterobifunctional degrader design. This application distinguishes CAS 80834-65-7 from other D4R ligands (e.g., L-745,870, PNU 96415E) for which PROTAC development has not been reported.

PROTAC Targeted protein degradation DRD4 Glioblastoma Chemical biology

High-Impact Research and Procurement Application Scenarios for CAS 80834-65-7 Based on Verified Differentiation Evidence


D4R-Selective Pharmacological Tool Compound for Neuroscience Target Validation Studies

CAS 80834-65-7 is suited as a D4R-selective pharmacological probe in CNS target validation experiments where elimination of muscarinic receptor confounding is critical. Unlike 77-LH-28-1 — which exhibits potent M1 mAChR agonism alongside D4R activity — CAS 80834-65-7 provides high D4R affinity (pKi = 8.54, Ki ≈ 2.88 nM) with selectivity ratios of D2/D4 = 380 and D3/D4 = 457 while lacking M1–M5 mAChR agonism [1]. Its demonstrated brain penetration in mice [1][2] further supports its use in in vivo CNS pharmacology studies where D4R-specific effects must be isolated from off-target receptor modulation.

Lead Scaffold for Glioblastoma D4R Antagonist Optimization Programs

CAS 80834-65-7 serves as the validated lead compound for the rational design of next-generation D4R antagonists with anti-glioblastoma activity. Systematic SAR around its quinolinone core, propyl linker, and arylpiperazine terminal has yielded derivatives (e.g., compound 24 with D2/D4 = 8,318 and D3/D4 = 3,715) that exhibit significantly improved selectivity and have demonstrated superior reduction of GBM cell viability compared to temozolomide, the first-line GBM chemotherapeutic, at 10 µM concentration [1]. Procurement of CAS 80834-65-7 as a reference standard is essential for medicinal chemistry groups iterating on this scaffold to benchmark new analogs against the established lead.

Biased D4R Ligand Research: Probing G-Protein vs. β-Arrestin Pathway Contributions in D4R-Mediated Pathologies

CAS 80834-65-7 exhibits a biased signaling profile — partial agonism at D4R-Gi protein coupled with antagonism at β-arrestin2 recruitment [1]. This functional fingerprint enables pathway-specific dissection of D4R signaling in disease-relevant contexts, including glioblastoma proliferation and CNS disorders. The biased character of CAS 80834-65-7 contrasts with neutral D4R antagonists (e.g., L-745,870) and full agonists (e.g., dopamine), making it a unique tool for functional selectivity studies at the D4 receptor. Researchers investigating ligand bias as a therapeutic strategy should consider CAS 80834-65-7 as a reference biased ligand with published functional characterization.

PROTAC Development: DRD4-Targeted Protein Degradation for Anticancer Applications

CAS 80834-65-7 is the designated D4R POI ligand in ongoing PROTAC development programs aimed at achieving DRD4 degradation in glioblastoma [2]. Chemical biology groups pursuing heterobifunctional degrader design against DRD4 can utilize CAS 80834-65-7 as the established D4R-binding warhead. Its well-characterized binding mode, selectivity profile, brain penetration, and synthetic accessibility provide a solid foundation for linker attachment and E3 ligase recruitment optimization. The compound's prior validation in this context reduces the risk associated with de novo POI ligand selection for PROTAC campaigns.

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